molecular formula C9H5F6IO B13591526 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol

1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol

Cat. No.: B13591526
M. Wt: 370.03 g/mol
InChI Key: NWOVMGAMYWGHLP-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol is a fluorinated organic compound characterized by the presence of both iodine and fluorine atoms. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with 4-iodophenylmagnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.

    Medicine: Investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The iodine atom can participate in halogen bonding, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Compared to other fluorinated alcohols, 1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. Similar compounds include:

    1,1,1,3,3,3-Hexafluoro-2-propanol: Lacks the iodine atom and has different reactivity.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Contains a methyl group instead of the phenyl group, leading to different chemical behavior.

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Similar structure but without the iodine atom, affecting its applications and reactivity.

Properties

Molecular Formula

C9H5F6IO

Molecular Weight

370.03 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-iodophenyl)propan-2-ol

InChI

InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,17H

InChI Key

NWOVMGAMYWGHLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)I

Origin of Product

United States

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